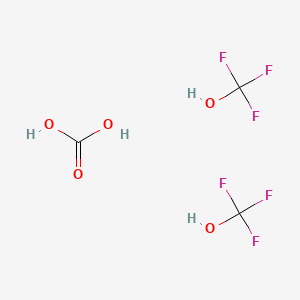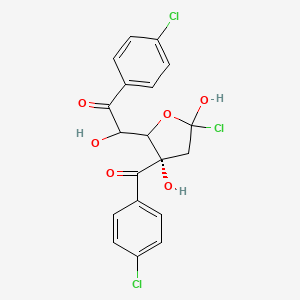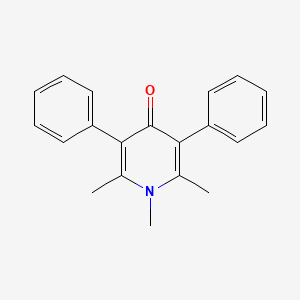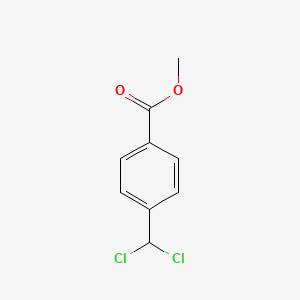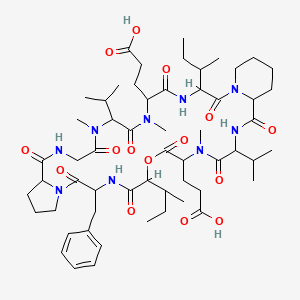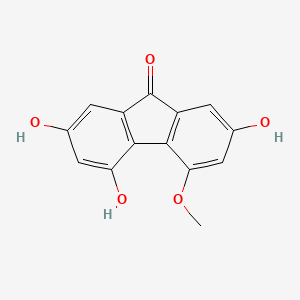
2,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- is a derivative of fluorenone, a compound known for its bright fluorescent yellow color. This compound is notable for its unique structure, which includes multiple hydroxyl and methoxy groups. It has been isolated from the plant Dendrobium chrysotoxum, a member of the Dendrobium genus, which is used in traditional Chinese medicine .
Vorbereitungsmethoden
The synthesis of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- typically involves the isolation from natural sources such as Dendrobium chrysotoxum. The compound can be extracted using various chromatographic techniques, followed by structural elucidation using spectroscopic methods
Analyse Chemischer Reaktionen
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- has several scientific research applications:
Chemistry: It is used as a model compound in studies of fluorenone derivatives and their reactivity.
Medicine: Due to its cytotoxic properties, it is being investigated for potential therapeutic applications in oncology.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- involves its interaction with cellular components, leading to cytotoxic effects. The compound likely targets specific molecular pathways involved in cell proliferation and survival, although the exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- include other fluorenone derivatives such as:
- Dendroflorin
- Denchrysan A
- 2,4,5,7-Tetranitrofluorenone
These compounds share structural similarities but differ in their specific substituents and biological activities. The presence of multiple hydroxyl and methoxy groups in 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- makes it unique and potentially more reactive in certain chemical and biological contexts .
Eigenschaften
CAS-Nummer |
560096-22-2 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
2,4,7-trihydroxy-5-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O5/c1-19-11-5-7(16)3-9-13(11)12-8(14(9)18)2-6(15)4-10(12)17/h2-5,15-17H,1H3 |
InChI-Schlüssel |
DILPYVBUOBXTTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



